molecular formula C13H8BrFN2O4 B6604514 5-bromo-2-(2,6-dioxopiperidin-3-yl)-6-fluoro-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 2803445-69-2

5-bromo-2-(2,6-dioxopiperidin-3-yl)-6-fluoro-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B6604514
CAS No.: 2803445-69-2
M. Wt: 355.12 g/mol
InChI Key: YIDMXKLYNAEIDJ-UHFFFAOYSA-N
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Description

5-bromo-2-(2,6-dioxopiperidin-3-yl)-6-fluoro-2,3-dihydro-1H-isoindole-1,3-dione, also known as 5-bromo-2-dioxopiperidin-3-yl-6-fluoro-2,3-dihydro-1H-isoindole-1,3-dione, is a compound that has been studied for its potential medical applications. It is an organic compound with a molecular formula of C11H10BrFN2O2. This compound has been found to have a variety of biochemical and physiological effects, and is being studied for its potential to be used in laboratory experiments and medical treatments.

Scientific Research Applications

5-bromo-2-(2,6-dioxopiperidin-3-yl)-6-fluoro-2,3-dihydro-1H-isoindole-1,3-dione has been studied for its potential applications in scientific research. It has been found to have a variety of biochemical and physiological effects, and is being studied for its potential to be used in laboratory experiments and medical treatments. In particular, this compound has been studied for its potential to be used as a pharmacological tool to study the effects of G-protein coupled receptors. It has also been studied for its potential to be used as an anti-cancer agent, as well as for its potential to be used as a tool to study the effects of calcium channels.

Mechanism of Action

The mechanism of action of 5-bromo-2-(2,6-dioxopiperidin-3-yl)-6-fluoro-2,3-dihydro-1H-isoindole-1,3-dione is not yet fully understood. However, it is believed to interact with G-protein coupled receptors, which are proteins that are involved in the regulation of many cellular processes. In particular, this compound has been found to interact with the G-protein coupled receptor GPR55, which has been found to be involved in the regulation of pain, inflammation, and cancer.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In particular, it has been found to inhibit the activity of G-protein coupled receptors, which are proteins that are involved in the regulation of many cellular processes. Additionally, it has been found to have anti-inflammatory and anti-cancer effects, as well as to have the potential to be used as a tool to study the effects of calcium channels.

Advantages and Limitations for Lab Experiments

The use of 5-bromo-2-(2,6-dioxopiperidin-3-yl)-6-fluoro-2,3-dihydro-1H-isoindole-1,3-dione in laboratory experiments has both advantages and limitations. The advantages of this compound include its ability to interact with G-protein coupled receptors, its anti-inflammatory and anti-cancer effects, and its potential to be used as a tool to study the effects of calcium channels. The limitations of this compound include its lack of specificity for G-protein coupled receptors, as well as its potential to interact with other proteins and cause unwanted side effects.

Future Directions

There are a variety of potential future directions for the study of 5-bromo-2-(2,6-dioxopiperidin-3-yl)-6-fluoro-2,3-dihydro-1H-isoindole-1,3-dione. These include further research into its mechanism of action, its potential to be used in medical treatments, its potential to be used as a tool to study the effects of calcium channels, its potential to be used as an anti-cancer agent, and its potential to be used in laboratory experiments. Additionally, further research into its potential to interact with other proteins, its potential to cause unwanted side effects, and its potential to be used in drug delivery systems could also be beneficial.

Synthesis Methods

5-bromo-2-(2,6-dioxopiperidin-3-yl)-6-fluoro-2,3-dihydro-1H-isoindole-1,3-dione can be synthesized using a three-step process. The first step involves the reaction of 2,6-dioxopiperidin-3-yl bromide with 2,3-dihydro-1H-isoindole-1,3-dione in the presence of acetic acid. The second step involves the reaction of the resulting product with potassium fluoride in the presence of acetic acid. The final step involves the reaction of the product with bromine in the presence of acetic acid.

Properties

IUPAC Name

5-bromo-2-(2,6-dioxopiperidin-3-yl)-6-fluoroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrFN2O4/c14-7-3-5-6(4-8(7)15)13(21)17(12(5)20)9-1-2-10(18)16-11(9)19/h3-4,9H,1-2H2,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIDMXKLYNAEIDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=CC(=C(C=C3C2=O)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrFN2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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